molecular formula C10H17ClN4OS B2391276 4-Methoxy-2-(methylthio)-6-(piperazin-1-yl)pyrimidine hydrochloride CAS No. 1353965-29-3

4-Methoxy-2-(methylthio)-6-(piperazin-1-yl)pyrimidine hydrochloride

Cat. No. B2391276
CAS RN: 1353965-29-3
M. Wt: 276.78
InChI Key: AMLSHVQLXMMBIV-UHFFFAOYSA-N
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Description

“4-Methoxy-2-(methylthio)-6-(piperazin-1-yl)pyrimidine hydrochloride” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a piperazine ring, a methoxy group (-OCH3), and a methylthio group (-SCH3). The exact structure would depend on the positions of these groups on the pyrimidine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties of pyrimidine derivatives include moderate to high stability and solubility in organic solvents .

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Many drugs that contain pyrimidine rings are used as anticancer and antiviral agents, but without specific information, it’s not possible to predict the mechanism of action of this particular compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. Standard safety precautions should be taken when handling any chemical compound .

Future Directions

The future research directions for a compound like this could include exploring its potential biological activity, optimizing its synthesis, and investigating its physical and chemical properties .

properties

IUPAC Name

4-methoxy-2-methylsulfanyl-6-piperazin-1-ylpyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4OS.ClH/c1-15-9-7-8(12-10(13-9)16-2)14-5-3-11-4-6-14;/h7,11H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLSHVQLXMMBIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)N2CCNCC2)SC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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